2,4-Dimethylanisole
Overview
Description
2,4-Dimethylanisole is an organic compound with the chemical formula C₉H₁₂O. It is also known as 1-methoxy-2,4-dimethylbenzene. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is used in various applications, including as an intermediate in organic synthesis and as a fragrance in cosmetics and perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylanisole can be synthesized through several methods:
Reaction of m-methylphenyllithium with methyl ether: This method involves the reaction of m-methylphenyllithium with methyl ether under controlled conditions.
Reaction of 2,4-dimethyl phenyl ethylene with methyl chloride: This method involves the reaction of 2,4-dimethyl phenyl ethylene with methyl chloride followed by dehydrogenation under alkaline conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. One such method involves the use of nitrate and phosphotungstic acid as solutes, with deionized water as a solvent and activated carbon as a catalyst .
Chemical Reactions Analysis
2,4-Dimethylanisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include 2,4-dimethylphenol and other substituted anisoles .
Scientific Research Applications
2,4-Dimethylanisole has several scientific research applications:
Medicine: Research on its potential biological activities and interactions with biological molecules is ongoing.
Industry: It is used as a fragrance in cosmetics and perfumes due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylanisole involves its interaction with molecular targets through various pathways. For example, in photochemical reactions, it forms charge transfer complexes with tetranitromethane, leading to the formation of radical cations . Additionally, its internal rotations and torsional barriers have been studied using high-resolution spectroscopy .
Comparison with Similar Compounds
2,4-Dimethylanisole can be compared with other similar compounds, such as:
4-Methylanisole: Similar in structure but with only one methyl group.
2,4-Dimethylphenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
2,4,6-Trimethylphenol: Contains an additional methyl group compared to this compound
These comparisons highlight the unique properties of this compound, such as its specific aromatic odor and its applications in various fields.
Properties
IUPAC Name |
1-methoxy-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCFZCTTZWHRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217733 | |
Record name | 2,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; spicy, herbaceous aroma | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
191.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol) | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.967 | |
Record name | 2,4-Dimethylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6738-23-4 | |
Record name | 2,4-Dimethylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6738-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6738-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1B5L4GK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methoxy-2,4-dimethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing 2,4-dimethylanisole described in the research?
A1: The research papers highlight two primary methods for this compound synthesis:
Q2: What unique challenges does the molecular structure of this compound pose for spectroscopic analysis?
A: The presence of two methyl groups in this compound introduces low torsional barriers within the molecule. These low barriers lead to large tunneling splittings in its rotational spectrum, making it challenging to assign and model. [] The methoxy group's anti-position relative to the ortho-methyl group adds further complexity to the spectral interpretation. []
Q3: How has computational chemistry been utilized in understanding this compound?
A: Computational methods, including geometry optimization and ab initio calculations at the MP2 level, have been employed to study this compound. While geometry optimizations successfully predicted the molecule's conformational preference, ab initio calculations struggled to accurately reproduce the low torsional barriers observed experimentally. This discrepancy highlights the need for further refinement of theoretical models to fully capture the dynamic behavior of this molecule. []
Q4: Has this compound been implicated in any photochemical reactions?
A: While not directly involved as a reactant, this compound is a significant product in the photochemical reaction of benzophenone-3 degradation. This finding suggests a potential pathway for this compound introduction into the environment through the photolysis of sunscreen products containing benzophenone-3. []
Q5: Beyond synthesis, are there other research areas where this compound plays a role?
A: Yes, this compound serves as a model compound for exploring the photochemical reactions of aromatic compounds with tetranitromethane. Studies utilizing this compound provide insights into the regiochemistry of trinitromethanide ion attack on aromatic radical cations, offering valuable information for understanding the reactivity and potential applications of these reactions. []
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